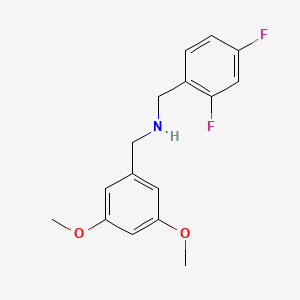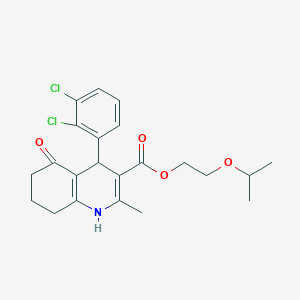![molecular formula C21H24N4O2 B5051734 N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5051734.png)
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological applications. It is a pyrazole-based compound that has shown promising results in various research studies.
作用機序
The exact mechanism of action of N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate.
Biochemical and Physiological Effects:
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide has been shown to have significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins. It has also been shown to increase the levels of GABA in the brain, which has a calming effect and can reduce anxiety and seizures.
実験室実験の利点と制限
One of the advantages of N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide is its potent pharmacological activity. It has been shown to have significant effects at low doses, which makes it a promising candidate for further research. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
将来の方向性
There are several future directions that can be explored with N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide. One potential application is in the treatment of chronic pain, as it has been shown to have potent analgesic effects. It could also be explored as a potential treatment for anxiety disorders and epilepsy, due to its anxiolytic and anticonvulsant effects. Additionally, further research could be conducted to better understand its mechanism of action and to identify any potential side effects or toxicity.
合成法
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 2-butynoic acid with piperidine to form 2-butynoyl-piperidine. The resulting product is then reacted with 1H-pyrazole-5-carboxylic acid to form 1-(2-butynoyl)-4-piperidinyl)-1H-pyrazole-5-carboxylic acid. The final step involves the reaction of 1-(2-butynoyl)-4-piperidinyl)-1H-pyrazole-5-carboxylic acid with phenylpropanolamine to form N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide.
科学的研究の応用
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide has been extensively studied for its potential pharmacological applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to have significant anticonvulsant and anxiolytic effects.
特性
IUPAC Name |
N-[2-(1-but-2-ynoylpiperidin-4-yl)pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-2-6-21(27)24-15-12-18(13-16-24)25-19(11-14-22-25)23-20(26)10-9-17-7-4-3-5-8-17/h3-5,7-8,11,14,18H,9-10,12-13,15-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVTWFBTRCSOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methyl-5-cinnolinyl)-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5051660.png)
![N-[1-(1-adamantyl)ethyl]-5-(3,5-dimethyl-1-piperazinyl)-2-nitroaniline](/img/structure/B5051666.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5051670.png)
![3-{2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-2-oxoethyl}-2,6,6-trimethyl-1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5051673.png)

![3-(1-piperidinylcarbonyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B5051691.png)
![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5051707.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5051726.png)

methyl]urea](/img/structure/B5051739.png)
![3-[(3-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5051746.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5051753.png)
![11-(3-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051760.png)